![molecular formula C13H16O2S2 B12559584 1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol CAS No. 144962-41-4](/img/structure/B12559584.png)
1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-oxa-6,10-dithiaspiro[45]decan-3-ol is a unique chemical compound characterized by its spirocyclic structure, which includes oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol typically involves the reaction of phenyl-substituted oxiranes with dithiols under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the oxirane ring and subsequent formation of the spirocyclic structure. The reaction is usually conducted at room temperature to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effect.
Comparison with Similar Compounds
- 3-Methyl-1-phenyl-2-oxa-6,10-dithiaspiro[4.5]decane
- 6,10-Dithiaspiro[4.5]decan-1-ol
Comparison: 1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol is unique due to its specific spirocyclic structure and the presence of both oxygen and sulfur atoms. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the phenyl group enhances its potential for substitution reactions, while the spirocyclic structure contributes to its stability and reactivity.
Properties
CAS No. |
144962-41-4 |
|---|---|
Molecular Formula |
C13H16O2S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1-phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol |
InChI |
InChI=1S/C13H16O2S2/c14-11-9-13(16-7-4-8-17-13)12(15-11)10-5-2-1-3-6-10/h1-3,5-6,11-12,14H,4,7-9H2 |
InChI Key |
NJWKMLJJPDWGQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2(CC(OC2C3=CC=CC=C3)O)SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)](/img/structure/B12559502.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol](/img/structure/B12559507.png)

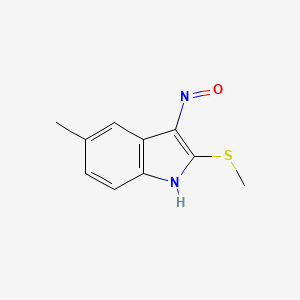
![benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol](/img/structure/B12559527.png)

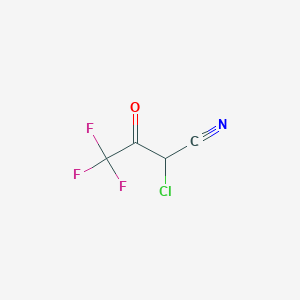

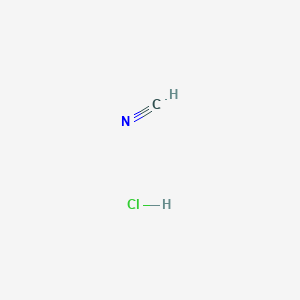
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)
![1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12559563.png)
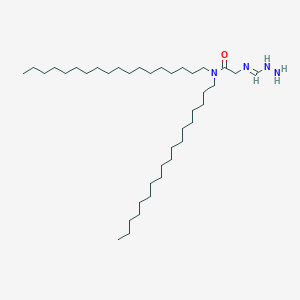
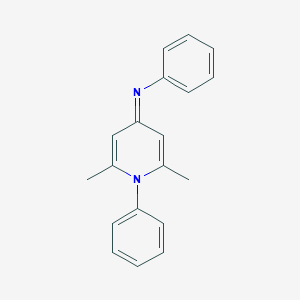
![3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B12559585.png)
